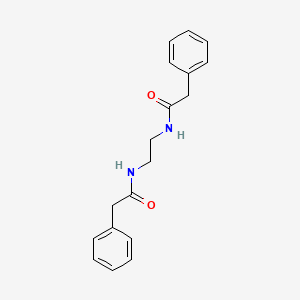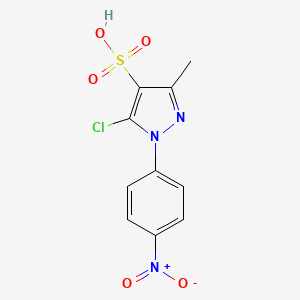![molecular formula C15H13N3OS3 B4693938 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4693938.png)
2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide
Overview
Description
2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as MTAT, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of thiadiazole derivatives, which have been reported to possess various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, studies have suggested that 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to inhibit the NF-κB signaling pathway, which plays a critical role in regulating inflammation and immune responses. In addition, 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and promoting cell survival.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to exhibit various biochemical and physiological effects. In cancer research, 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has also been reported to induce the expression of tumor suppressor genes, such as p53, and inhibit the expression of oncogenes, such as c-Myc. In addition, 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to reduce oxidative stress and inflammation in various disease models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is its potential therapeutic applications in various diseases. 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties, making it a promising therapeutic agent. However, one of the limitations of 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the pharmacokinetics and toxicity of 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide.
Future Directions
There are several future directions for 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide research. One area of interest is the development of novel formulations of 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide that improve its solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide and identify its molecular targets. Another area of interest is the evaluation of 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide in preclinical and clinical trials for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, the development of new derivatives of 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
Scientific Research Applications
2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. 2-[(4-methylphenyl)thio]-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has also been studied for its neuroprotective effects and has been shown to protect against oxidative stress-induced neuronal damage.
properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS3/c1-10-4-6-11(7-5-10)21-9-13(19)16-15-18-17-14(22-15)12-3-2-8-20-12/h2-8H,9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWLSRIJPSEHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-methoxyethyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4693855.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methyl-3-furamide](/img/structure/B4693858.png)
![N-(3-{N-[(1,3-benzothiazol-2-ylthio)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4693865.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B4693867.png)


![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B4693898.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4693905.png)
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4693910.png)
![2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4693931.png)
![4-butyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B4693946.png)
![methyl 2-{[5-({[3-(difluoromethyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B4693953.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]acrylamide](/img/structure/B4693956.png)